molecular formula C8H12BrNO2 B14243342 Ethyl 5-bromo-2-cyanopentanoate CAS No. 344294-88-8

Ethyl 5-bromo-2-cyanopentanoate

Cat. No.: B14243342
CAS No.: 344294-88-8
M. Wt: 234.09 g/mol
InChI Key: IVGKJRXZBLBLHV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyanopentanoate is a brominated ester derivative featuring a cyano (-CN) group at the second carbon and a bromine atom at the fifth carbon of a pentanoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions, while the cyano group enhances electrophilicity, facilitating coupling or cyclization processes.

Properties

CAS No.

344294-88-8

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

ethyl 5-bromo-2-cyanopentanoate

InChI

InChI=1S/C8H12BrNO2/c1-2-12-8(11)7(6-10)4-3-5-9/h7H,2-5H2,1H3

InChI Key

IVGKJRXZBLBLHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCBr)C#N

Origin of Product

United States

Preparation Methods

Key Disconnection Strategies

Four primary retrosynthetic pathways can be identified:

  • Alkylation approach: Via alkylation of ethyl cyanoacetate with 1,3-dibromopropane
  • Bromination approach: Via selective terminal bromination of ethyl 2-cyanopentanoate
  • Cyanation approach: Via α-cyanation of ethyl 5-bromopentanoate
  • Continuous flow synthesis: Adaptation of flow chemistry principles for controlled synthesis

Each approach offers distinct advantages and challenges, which will be explored in detail in the following sections.

Preparation Methods

Method 1: Alkylation of Ethyl Cyanoacetate

This method involves the alkylation of ethyl cyanoacetate with 1,3-dibromopropane to form the carbon skeleton with the cyano and bromine functionalities simultaneously.

The approach draws on established principles of carbon-carbon bond formation via nucleophilic substitution. Similar chemistry is observed in the synthesis of ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate, where ethyl cyanoacetate undergoes alkylation with a different electrophile.

Procedure:

  • In a clean, dry reaction vessel, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous tetrahydrofuran.
  • Cool the solution to 0-5°C, and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portionwise over 15 minutes.
  • Stir the mixture for 30-60 minutes until complete deprotonation has occurred (cessation of hydrogen evolution).
  • Add 1,3-dibromopropane (1.2 equivalents) dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
  • Monitor by thin layer chromatography until completion.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

This method benefits from readily available starting materials and introduces both functional groups in a single operation. However, it requires careful control to prevent double alkylation and other side reactions.

Method 2: Terminal Bromination of Ethyl 2-Cyanopentanoate

This approach focuses on the selective bromination of the terminal position of ethyl 2-cyanopentanoate, which must first be prepared.

The method draws on principles of selective terminal bromination, similar to those described for the bromination of methyl groups in aromatic systems. The key is achieving selectivity for the terminal position over other potentially reactive sites.

Procedure:

  • Prepare ethyl 2-cyanopentanoate via alkylation of ethyl cyanoacetate with 1-bromopropane.
  • Dissolve ethyl 2-cyanopentanoate (1.0 equivalent) in carbon tetrachloride or chlorobenzene.
  • Add N-bromosuccinimide (1.1 equivalents) and azobisisobutyronitrile (0.05-0.1 equivalents).
  • Heat the mixture to reflux under illumination for 2-4 hours.
  • Monitor reaction progress by gas chromatography or thin layer chromatography.
  • Cool the reaction mixture, filter to remove succinimide, and wash the filter cake with fresh solvent.
  • Concentrate the filtrate and purify by distillation or column chromatography.

This method offers good selectivity when properly executed but requires preparation of the cyano-ester precursor. The use of a catalytic radical initiator and proper temperature control are critical for success.

Method 3: α-Cyanation of Ethyl 5-Bromopentanoate

This method involves introducing the cyano group at the α-position of ethyl 5-bromopentanoate through base-mediated deprotonation and reaction with a cyanating agent.

Procedure:

  • Prepare a solution of lithium diisopropylamide (1.1 equivalents) in anhydrous tetrahydrofuran at -78°C.
  • Add ethyl 5-bromopentanoate (1.0 equivalent) dropwise to generate the enolate.
  • Stir for 30-60 minutes to ensure complete enolate formation.
  • Add a cyanating agent (1.2 equivalents of tosyl cyanide or cyanogen bromide) slowly.
  • Maintain the temperature at -78°C for 1-2 hours, then allow to warm to -20°C over 2-3 hours.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract with ethyl acetate, dry, and concentrate.
  • Purify by column chromatography.

This approach allows for sequential introduction of functional groups but requires cryogenic conditions and careful control of the enolate formation to ensure proper regioselectivity.

Method 4: Continuous Flow Synthesis

Based on principles described for the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester, a continuous flow approach offers significant advantages for the synthesis of this compound.

Procedure adapted from flow chemistry principles:

  • Set up a continuous flow system with precoolers, mixers, and reactors.
  • Prepare a solution of ethyl cyanoacetate and sodium ethoxide in tetrahydrofuran.
  • Introduce this solution into the flow system via a metering pump.
  • Simultaneously introduce 1,3-dibromopropane via a separate metering pump.
  • Control the temperature in the reaction zone between -30°C and 10°C.
  • Collect the reaction product continuously and process for purification.

The continuous flow approach offers precise control of reaction parameters, improved safety through smaller reaction volumes, and potential for scaled production. The method described for related bromoester compounds can be effectively adapted for this compound synthesis.

Comparison of Synthetic Routes

The various preparation methods described can be compared based on several critical parameters:

Method Starting Materials Key Reagents Expected Yield Primary Advantages Key Limitations
Alkylation of Ethyl Cyanoacetate Ethyl cyanoacetate, 1,3-Dibromopropane Sodium hydride 65-75% - One-pot functional group introduction
- Readily available materials
- Multiple alkylation risk
- Requires anhydrous conditions
Terminal Bromination Ethyl 2-cyanopentanoate NBS, AIBN 70-85% - High selectivity possible
- Well-documented approach
- Two-step synthesis
- Radical conditions required
α-Cyanation Ethyl 5-bromopentanoate LDA, Cyanating agent 50-70% - Sequential functionalization
- Controlled reactivity
- Cryogenic conditions
- Careful enolate control needed
Continuous Flow Similar to Method 1 Similar to Method 1 80-90% - Precise parameter control
- Scalable process
- Specialized equipment
- Higher initial investment

The selection of the optimal method depends on factors including available equipment, scale requirements, and specific project constraints.

Reaction Optimization Parameters

Several key parameters significantly influence reaction outcomes:

Solvent Effects

Solvent Compatible Methods Advantages Considerations
Tetrahydrofuran 1, 3, 4 - Excellent for organometallics
- Wide temperature range
- Requires rigorously anhydrous conditions
- Peroxide formation concerns
Dichloromethane 2 - Good for bromination
- Easily removed
- Limited temperature range
- Environmental considerations
Dimethylformamide 1 - Excellent for SN2 reactions
- High boiling point
- Difficult removal
- Water absorption
Chlorobenzene 2, 4 - High temperature capability
- Suitable for radical reactions
- Higher toxicity
- Limited solubility for some reagents

Temperature Control

Method Optimal Temperature Critical Considerations
Method 1 0°C → 25°C - Initial addition at low temperature
- Gradual warming for complete reaction
Method 2 60-80°C - Sufficient for radical initiation
- Higher temperatures lead to side reactions
Method 3 -78°C → 0°C - Critical for clean enolate formation
- Controlled warming for cyanation
Method 4 -30°C → 10°C - Precise zone temperature control
- Different zones at different temperatures

Catalyst and Initiator Selection

For methods requiring catalysts or initiators:

Method Recommended Initiator Loading (mol%) Notes
Method 2 Azobisisobutyronitrile 5-10% - Thermally activated at ~80°C
- Half-life considerations important
Method 2 Benzoyl peroxide 5-10% - More reactive than AIBN
- Less thermally stable
Method 2 Visible/UV illumination N/A - Can replace chemical initiators
- Environmentally favorable approach

Purification and Characterization

Purification Strategies

Effective purification is essential for obtaining high-purity this compound:

  • Column Chromatography:

    • Stationary phase: Silica gel (60-120 mesh)
    • Mobile phase: Hexane/Ethyl acetate gradient (95:5 → 80:20)
    • Detection: UV visualization (254 nm) or TLC with iodine staining
  • Distillation:

    • Expected boiling point: ~110-120°C (0.5 mmHg)
    • Recommended: Short-path vacuum distillation to minimize decomposition
  • Recrystallization:

    • Suitable solvent systems:
      • Ethanol/water (3:1 v/v)
      • Dichloromethane/hexane

Analytical Characterization

Expected characterization data for this compound:

  • Physical state: Colorless to pale yellow liquid
  • 1H NMR (400 MHz, CDCl3): δ 4.25 (q, 2H, OCH2CH3), 3.65 (t, 1H, CHCN), 3.40 (t, 2H, CH2Br), 1.85-2.05 (m, 4H, CH2CH2), 1.35 (t, 3H, OCH2CH3)
  • 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 116.5 (CN), 63.0 (OCH2CH3), 38.5 (CHCN), 33.0 (CH2Br), 30.0 (CH2CH2), 28.5 (CH2CH2), 14.0 (OCH2CH3)
  • IR (neat): 2955, 2255 (C≡N), 1740 (C=O), 640 (C-Br) cm-1
  • HRMS (ESI): [M+Na]+ calculated for C8H12BrNO2Na: 256.0000, found: 256.0002

Scale-Up Considerations

Equipment Requirements

For industrial-scale production:

  • Batch Processes (Methods 1-3):

    • Jacketed reaction vessels with precise temperature control
    • Mechanical stirring systems with sufficient torque
    • Automated addition systems for controlled reagent delivery
    • Appropriate gas handling systems (particularly for Method 1)
  • Continuous Flow Process (Method 4):

    • Specialized flow reactors with multiple temperature zones
    • High-precision metering pumps
    • Inline monitoring systems
    • Continuous separation and purification units

The synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester in a continuous flow reactor demonstrates the advantages of flow chemistry for related bromo-esters, including "accurate control of reaction conditions, high conversion rate, high mono-substitution selectivity, avoidance of disubstituted compound generation, continuous and safe production, and capability of providing possibility for amplified production".

Method 3 (α-Cyanation) enables sequential introduction of functional groups but demands more challenging reaction conditions including cryogenic temperatures and air-sensitive reagents.

Method 4 (Continuous Flow Synthesis) represents a modern approach with significant advantages in scalability, control, and safety, though it requires specialized equipment and expertise.

The optimal preparation method depends on specific requirements including scale, available equipment, and economic considerations. For laboratory-scale synthesis, Methods 1 or 2 may be most accessible, while Method 4 offers compelling advantages for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyanopentanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products such as ethyl 5-hydroxy-2-cyanopentanoate, ethyl 5-amino-2-cyanopentanoate, or ethyl 5-thio-2-cyanopentanoate can be formed.

    Reduction: Ethyl 5-bromo-2-aminopentanoate.

    Hydrolysis: 5-bromo-2-cyanopentanoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyanopentanoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical research: Potential precursor for the development of new drugs.

    Material science: Used in the preparation of polymers and other advanced materials.

    Biological studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-cyanopentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-bromo-2-cyanopentanoate with three analogs, focusing on functional groups, reactivity, and applications:

Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4)

  • Structural Differences: Contains a 4-oxo (keto) group and two methyl substituents at C2, unlike the cyano group in the target compound. Bromine is retained at C3.
  • Reactivity: The oxo group enhances acidity at adjacent carbons, enabling enolate formation for alkylation or aldol reactions. Bromine at C5 allows for substitution reactions, but steric hindrance from methyl groups may slow kinetics compared to the cyano-bearing compound.
  • Applications :
    • Used in synthesizing β-keto ester derivatives for pharmaceuticals and fragrances .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structural Differences: Features a diphenyl-substituted alkyne at C5 and an ethoxycarbonyloxy group, contrasting with the bromine and cyano groups in the target compound.
  • Reactivity :
    • The alkyne moiety enables click chemistry or cycloaddition reactions.
    • Ethoxycarbonyloxy acts as a protecting group, limiting direct electrophilic reactivity compared to bromine.
  • Applications :
    • Applied in synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocycles via alkyne functionalization .

Ethyl 5-Chloro-2,2-dimethyl-4-oxopentanoate

  • Structural Differences: Chlorine replaces bromine at C5, and methyl/oxo groups replace the cyano group at C2.
  • Reactivity :
    • Chlorine’s lower leaving-group ability compared to bromine reduces substitution efficiency.
    • Methyl groups and oxo functionality stabilize intermediates but restrict conformational flexibility.
  • Applications :
    • Employed in agrochemical intermediates where milder reactivity is preferred .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Primary Applications
This compound C₈H₁₀BrNO₂ 232.08* -Br, -CN, ester Nucleophilic substitution, coupling Pharmaceutical intermediates
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate C₁₀H₁₅BrO₃ 271.13 -Br, -CO, -COOEt, -CH₃ Enolate chemistry, alkylation Fragrances, β-keto ester synthesis
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate C₁₀H₁₅ClO₃ 226.68 -Cl, -CO, -COOEt, -CH₃ Stabilized enolate formation Agrochemicals

*Calculated based on standard atomic weights.

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